molecular formula C10H13ClN2O B13676375 2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine

2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine

Cat. No.: B13676375
M. Wt: 212.67 g/mol
InChI Key: OHIHSUSGTPKDNS-UHFFFAOYSA-N
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Description

2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a chlorine atom at position 2 and a cyclobutylmethoxy group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine typically involves the reaction of 2-chloropyrimidine with cyclobutylmethanol in the presence of a base. The reaction is carried out under reflux conditions, often using a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and organolithium compounds are commonly used. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Coupling Products: Complex aromatic compounds can be synthesized through coupling reactions.

Scientific Research Applications

2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine involves its interaction with specific molecular targets. The chlorine atom and the cyclobutylmethoxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: Lacks the cyclobutylmethoxy group, making it less complex.

    4-Methoxypyrimidine: Contains a methoxy group instead of a cyclobutylmethoxy group.

    2,4-Dichloropyrimidine: Contains an additional chlorine atom at position 4.

Uniqueness

2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine is unique due to the presence of both a chlorine atom and a cyclobutylmethoxy group, which confer specific chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of various complex molecules and potential pharmaceuticals.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-4-(cyclobutylmethoxymethyl)pyrimidine

InChI

InChI=1S/C10H13ClN2O/c11-10-12-5-4-9(13-10)7-14-6-8-2-1-3-8/h4-5,8H,1-3,6-7H2

InChI Key

OHIHSUSGTPKDNS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COCC2=NC(=NC=C2)Cl

Origin of Product

United States

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